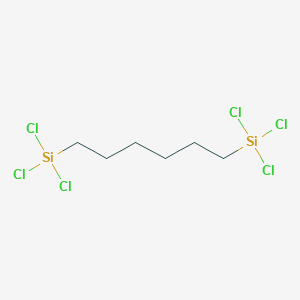
1,6-Bis(trichlorosilyl)hexane
Vue d'ensemble
Description
"1,6-Bis(trichlorosilyl)hexane" is a bis-silylated compound, implying it contains two trichlorosilyl groups attached to a hexane backbone. This structural configuration suggests it might be used in the synthesis of polymers, silicones, or as a cross-linking agent due to the reactivity of the trichlorosilyl groups with various organic and inorganic substrates.
Synthesis Analysis
The synthesis of bis-functionalized hexane compounds typically involves the reaction of hexane derivatives with halosilanes or similar silylating agents. For instance, the preparation of similar silyl-containing compounds often utilizes direct alkylation methods, phase-transfer catalysis, or coupling reactions facilitated by catalysts or specific reaction conditions (El Bourakadi et al., 2020).
Molecular Structure Analysis
The molecular structure of "1,6-Bis(trichlorosilyl)hexane" would feature a hexane chain as its backbone with trichlorosilyl groups attached to both ends. This configuration can be analyzed through methods like X-ray crystallography, NMR, and IR spectroscopy to determine bond lengths, angles, and overall molecular geometry. Studies on related compounds have utilized these techniques to elucidate structural details, confirming configurations and bond characteristics vital for understanding reactivity and properties (Díaz‐Ortiz et al., 2003).
Chemical Reactions and Properties
The trichlorosilyl groups in "1,6-Bis(trichlorosilyl)hexane" are highly reactive, capable of engaging in various chemical reactions such as hydrolysis, condensation, and coupling reactions. These reactions are essential for synthesizing silicon-based materials, including silicones and silsesquioxanes. The specific chemical behavior would depend on the reaction conditions and the presence of catalysts or other reactants.
Physical Properties Analysis
The physical properties of "1,6-Bis(trichlorosilyl)hexane" would include its boiling point, melting point, solubility, and viscosity. These properties are influenced by the molecular weight, structural arrangement, and the presence of functional groups. Compounds with similar bis-functionalized structures exhibit distinct physical properties that can be tailored through synthetic modifications (Pitucha et al., 2012).
Applications De Recherche Scientifique
Improvement of Siloxane Layers on Minerals : Kurata and Yamazaki (1993) found that bisfunctional silanes like 1,6-bis(trichlorosilyl)hexane improve the siloxane layer on minerals, enhancing adhesion to methacrylic resin and offering excellent water resistance due to a higher degree of crosslinking in the siloxane phase and the formation of an interpenetrating polymer network between the siloxane layer and the matrix resin (Kurata & Yamazaki, 1993).
Solid-State Synthesis of Mixed Trihalides : Meazza et al. (2011) synthesized mixed bis(trihalides) using 1,6-bis(trimethylammonium)hexane bis(trihalides), proving the effectiveness of hexamethonium halides for the storage of molecular dihalogens (Meazza et al., 2011).
Gelation and Porosity of Polysilsesquioxanes : Loy et al. (2013) investigated how the sol-gel process and resulting xerogels' porosity are influenced by the alkoxide group in 1,6-bis(trialkoxysilyl)hexanes, revealing the impact of reaction parameters like concentration, pH, and solvent on the gelation and porosity of hexylene-bridged polysilsesquioxanes (Loy et al., 2013).
Synthesis of Dumbbell-Shaped POSS Derivatives : Araki and Naka (2012) synthesized dumbbell-shaped isobutyl-substituted polyhedral oligomeric silsesquioxanes (POSS) using 1,6-bis(trichlorosilyl)hexane, exploring their structural properties and film-forming capabilities (Araki & Naka, 2012).
Cobalt-Catalyzed Three-Component Coupling Reaction : Mizutani, Shinokubo, and Oshima (2003) described a cobalt-catalyzed reaction involving 1,6-bis(diphenylphosphino)hexane, yielding homoallylsilanes, indicating the utility of this compound in organic synthesis (Mizutani, Shinokubo, & Oshima, 2003).
Mécanisme D'action
Target of Action
1,6-Bis(trichlorosilyl)hexane is a silane-based cross-linking agent . Its primary targets are polymeric materials, where it acts as a cross-linking agent to form polymeric blended films .
Mode of Action
The compound interacts with its targets (polymeric materials) by forming cross-links between polymer chains . This cross-linking process results in the formation of a three-dimensional network structure within the polymer, enhancing its mechanical and thermal properties .
Result of Action
The primary result of 1,6-Bis(trichlorosilyl)hexane’s action is the formation of cross-linked polymeric films . These films are majorly utilized as dielectrics for applications in organic electronic-based devices such as organic field effect transistors (OFETs) and organic thin film transistors (OTFTs) .
Action Environment
The action of 1,6-Bis(trichlorosilyl)hexane can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the trichlorosilyl groups, potentially affecting the cross-linking process . Additionally, the temperature and pressure conditions during the cross-linking process can also influence the properties of the resulting polymeric films .
Safety and Hazards
1,6-Bis(trichlorosilyl)hexane is classified as a dangerous substance. It causes severe skin burns and eye damage . It is also a combustible liquid and may be corrosive to metals . Safety measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
1,6-Bis(trichlorosilyl)hexane has a wide range of applications in the field of organic synthesis . It can be used as a starting compound in the construction of silicon-containing organic compounds . It can also be used as a surfactant for surface modification and coating applications . Furthermore, it can be used as a liquid chromatography deposition agent and coating agent .
Propriétés
IUPAC Name |
trichloro(6-trichlorosilylhexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl6Si2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJGKYTXBRDUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065345 | |
| Record name | 1,6-Hexanediylbis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,6-Bis(trichlorosilyl)hexane | |
CAS RN |
13083-94-8 | |
| Record name | 1,1′-(1,6-Hexanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13083-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, 1,1'-(1,6-hexanediyl)bis(1,1,1-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013083948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Hexanediylbis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-hexanediylbis[trichlorosilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,6-Bis(trichlorosilyl)hexane interact with surfaces and what are the downstream effects?
A: 1,6-Bis(trichlorosilyl)hexane acts as a coupling agent due to its bifunctional nature. The trichlorosilyl groups readily hydrolyze in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on various surfaces, such as glass [] or silicon dioxide [], creating strong covalent Si-O-Si bonds. This interaction leads to the formation of a robust, cross-linked siloxane layer on the surface []. This layer can serve as a primer for improved adhesion of polymers [], enhance the stability of organic transistors [], and modify surface energy to influence the morphology of deposited organic films [].
Q2: What is the molecular structure and spectroscopic data of 1,6-Bis(trichlorosilyl)hexane?
A2: 1,6-Bis(trichlorosilyl)hexane consists of a six-carbon alkyl chain with a trichlorosilyl group (-SiCl3) attached to each terminal carbon.
- Spectroscopic data: Characterization often involves NMR (Nuclear Magnetic Resonance) spectroscopy. For example, 1H, 13C, and 29Si NMR spectra can confirm the structure of 1,6-Bis(trichlorosilyl)hexane and its derivatives [].
Q3: Can you elaborate on the material compatibility and stability of 1,6-Bis(trichlorosilyl)hexane, and its performance in different applications?
A: 1,6-Bis(trichlorosilyl)hexane demonstrates excellent compatibility with various materials, including polymers like polystyrene [], poly(vinyl cinnamate) [], and poly(4-vinylphenol) []. It exhibits good stability after thermal curing, typically at temperatures around 100-110°C [, ]. This thermal curing step is crucial for completing the crosslinking process, enhancing the stability and dielectric properties of the resulting films [].
- Gate Dielectric in Organic Field-Effect Transistors (OFETs): When incorporated into a photopatternable gate dielectric for OFETs, 1,6-Bis(trichlorosilyl)hexane enables low-voltage operation due to the excellent insulating properties of the resulting ultrathin films [].
- Surface Modifier for Organic Transistors: As a surface modifier for gate dielectrics in pentacene-based transistors, 1,6-Bis(trichlorosilyl)hexane leads to improved charge transport properties and enhanced bias stress stability [].
- Building block in Polymer Synthesis: 1,6-Bis(trichlorosilyl)hexane serves as a key component in synthesizing complex polymer architectures like “combs,” “centipedes,” and “barbwires" []. These unique structures have potential applications in various fields, including materials science and nanotechnology.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)

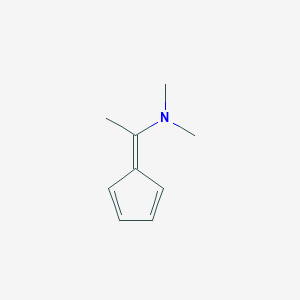

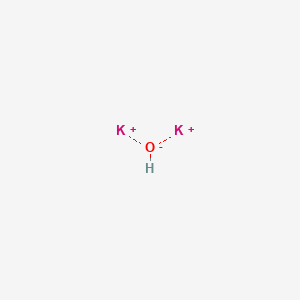
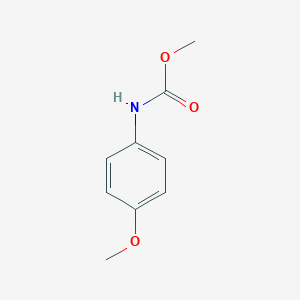
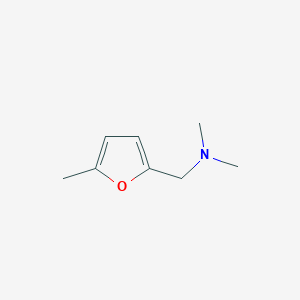

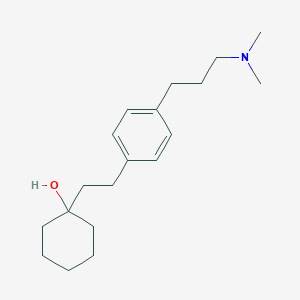
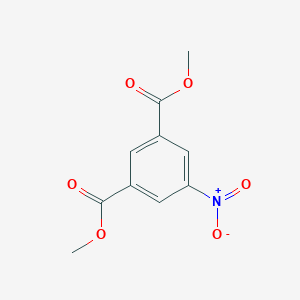
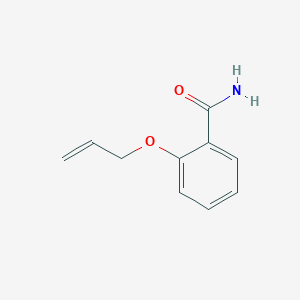
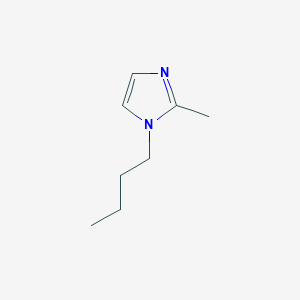
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)